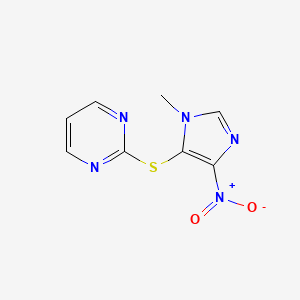
Pyrimidine, 2((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 2((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- is a heterocyclic compound that combines the structural features of both pyrimidine and imidazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrimidine derivative with a thioimidazole compound. The reaction conditions often require the presence of a base, such as sodium hydroxide, and may be carried out in a solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction is usually conducted at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
Pyrimidine, 2((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
科学的研究の応用
Pyrimidine, 2((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of Pyrimidine, 2((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways .
類似化合物との比較
Similar Compounds
Pyrimidine-2(1H)-thiones: Known for their antioxidant activity.
Pyrimidine-2(1H)-ones: Studied for their lack of significant biological activity compared to thiones.
Uniqueness
Pyrimidine, 2((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- is unique due to its combined structural features of pyrimidine and imidazole rings, which confer distinct chemical and biological properties.
特性
CAS番号 |
75464-89-0 |
|---|---|
分子式 |
C8H7N5O2S |
分子量 |
237.24 g/mol |
IUPAC名 |
2-(3-methyl-5-nitroimidazol-4-yl)sulfanylpyrimidine |
InChI |
InChI=1S/C8H7N5O2S/c1-12-5-11-6(13(14)15)7(12)16-8-9-3-2-4-10-8/h2-5H,1H3 |
InChIキー |
LWMMNQZYZIXZCW-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC(=C1SC2=NC=CC=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


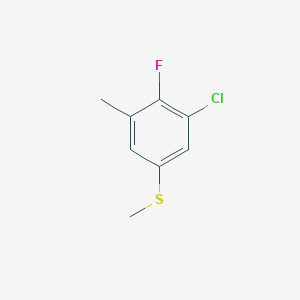
![3-[2-(6-Aminopurin-9-yl)ethoxy]propane-1,2-diol](/img/structure/B14018573.png)

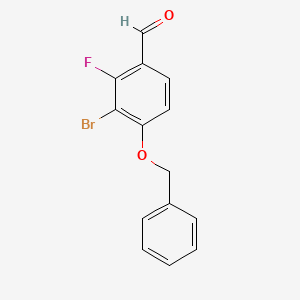
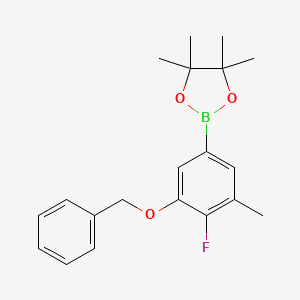

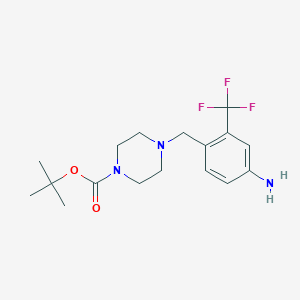
![4-[[(tert-Butoxy)carbonyl] ethylamino]butanoic acid](/img/structure/B14018622.png)
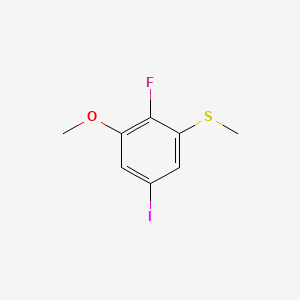
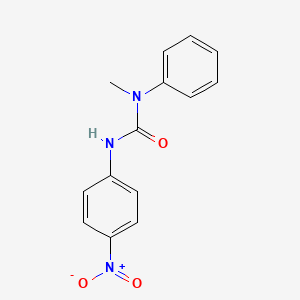
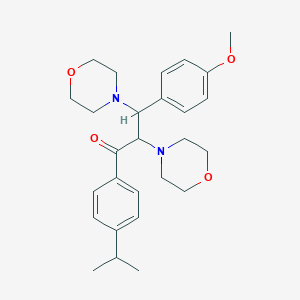
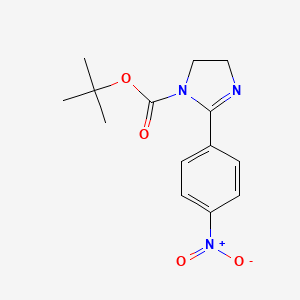

![3-Chloro-4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B14018649.png)
